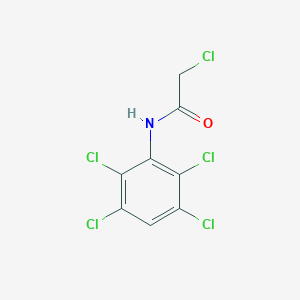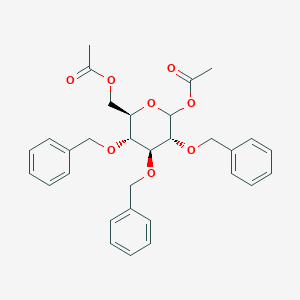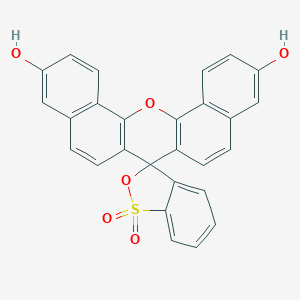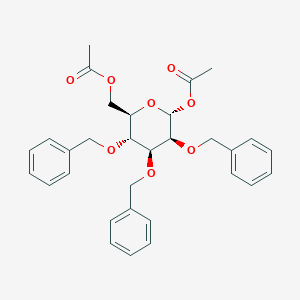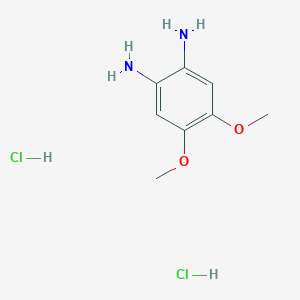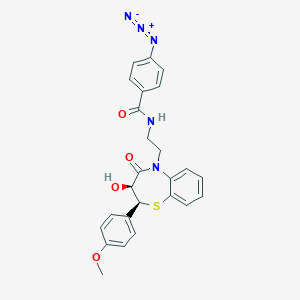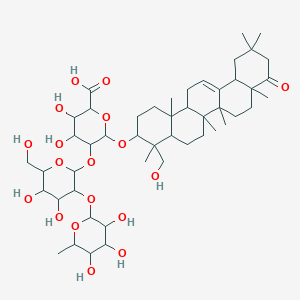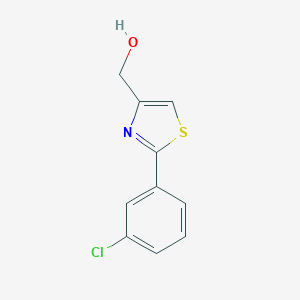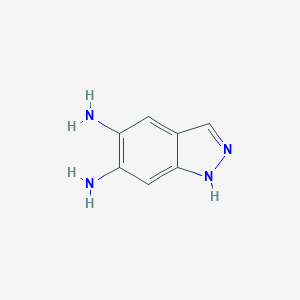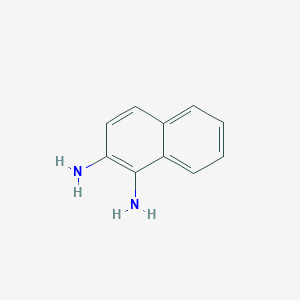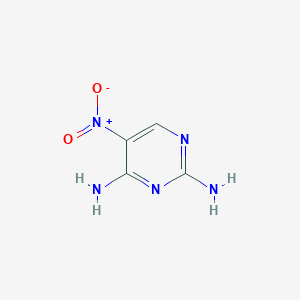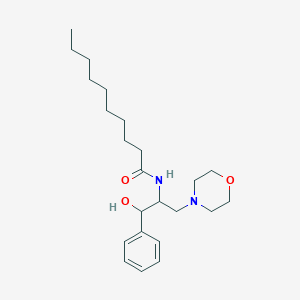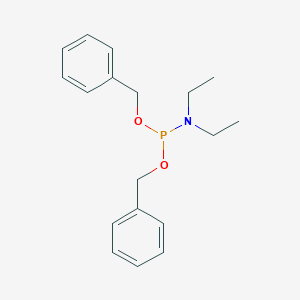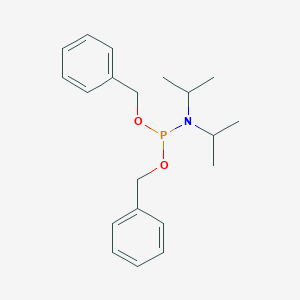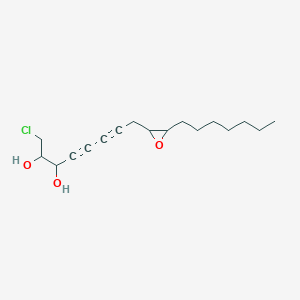
1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol, also known as compound 1, is a synthetic compound that has gained attention from the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Molecular Structures
- 1,8-Di(quinol-2-yl)octa-1,7-diyne and 1,8-di(phenanthren-9-yl)octa-1,7-diyne were synthesized using methods that can be applicable to similar compounds like 1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol. Microwave irradiation enhances the rate of these reactions. The photophysical properties and molecular structures were studied using single-crystal X-ray diffraction, highlighting the utility of these methods in analyzing similar diynes (Otero et al., 2015).
Depolymerization and Synthesis of Epoxy-functionalized Oligomers
- Alkenolysis of epoxidized cis-1,4-polybutadiene was performed using a catalyst, resulting in various depolymerization products, including 2,3-di[3-heptenyl]-oxirane, which is structurally similar to 1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol. This showcases the potential of similar compounds in the synthesis of epoxy-functionalized oligomers and organic compounds (Thanki et al., 2004).
Catalytic Conversion and Molecular Interaction
- Studies involving catalytic conversions and molecular interactions of compounds with similar structures to 1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol reveal insights into the reactivity and potential applications of these compounds in synthetic chemistry (Goodyear et al., 2002).
Solvolysis and Reaction Kinetics
- The solvolysis and reaction kinetics of related small ring compounds provide a foundation for understanding the reactivity and potential applications of 1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol in various chemical reactions (Tsuji et al., 1967).
Propriétés
Numéro CAS |
114687-51-3 |
|---|---|
Nom du produit |
1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol |
Formule moléculaire |
C17H25ClO3 |
Poids moléculaire |
312.8 g/mol |
Nom IUPAC |
1-chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol |
InChI |
InChI=1S/C17H25ClO3/c1-2-3-4-5-8-11-16-17(21-16)12-9-6-7-10-14(19)15(20)13-18/h14-17,19-20H,2-5,8,11-13H2,1H3 |
Clé InChI |
BPRJTLAULHNDLP-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1C(O1)CC#CC#CC(C(CCl)O)O |
SMILES canonique |
CCCCCCCC1C(O1)CC#CC#CC(C(CCl)O)O |
Autres numéros CAS |
114687-51-3 |
Synonymes |
1-chloro-9,10-epoxy-4,6-heptadecadiyne-2,3-diol CEHD |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



